N-[2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]acetamide
Description
N-[2-(13-Chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]acetamide is a structurally complex heterocyclic compound characterized by a fused triazatricyclo ring system, a chloro substituent at position 13, and an acetamide side chain.
Properties
IUPAC Name |
N-[2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3/c1-9(21)17-6-14(22)19-5-4-12-11(8-19)15(23)20-7-10(16)2-3-13(20)18-12/h2-3,7H,4-6,8H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRQEYBHPJPIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC2=C(C1)C(=O)N3C=C(C=CC3=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]acetamide typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives.
Scientific Research Applications
N-[2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Substituted-4-oxothiazolidin-3-yl) Acetamides
Example Compound : N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides .
- Structural Differences: These derivatives feature a thiazolidinone ring instead of the triazatricyclo system. The thiazolidinone core is associated with antimicrobial and anti-inflammatory activities.
- Synthesis : Prepared via refluxing hydrazide intermediates with mercaptoacetic acid and ZnCl₂, followed by purification .
- Activity: Thiazolidinones are known for their enzyme inhibition (e.g., aldose reductase), whereas the triazatricyclo compound’s activity remains speculative.
Benzimidazole-Linked Acetamides
Example Compound : 2-(Benzimidazole)-N-(3-chloro-2-(4-substitutedphenyl)-2-methyl-4-oxoazetidin-1-yl)acetamide .
- Structural Differences: Incorporates a benzimidazole and azetidinone ring, contrasting with the fused triazatricyclo system.
- Synthesis : Utilizes chloroacetyl chloride and triethylamine (TEA) in 1,4-dioxane, similar to methods applicable for introducing acetamide side chains .
- Reactivity: The azetidinone ring’s strain may enhance electrophilic reactivity compared to the more rigid triazatricyclo framework.
2-Chloro-N-(Oxadiazolyl) Acetamides
Example Compound : 2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide .
- Structural Differences : Features an oxadiazole ring and a single chloro substituent, lacking the polycyclic complexity of the target compound.
- Electronic Effects : The electron-withdrawing oxadiazole may reduce nucleophilicity at the acetamide nitrogen compared to the triazatricyclo system.
Bicyclic Antibiotic Analogues
Example Compound : (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .
- Structural Differences : A bicyclic β-lactam antibiotic with a thiadiazole substituent, emphasizing antibacterial activity.
- Activity: The β-lactam ring enables penicillin-binding protein (PBP) inhibition, a mechanism unlikely in the non-β-lactam triazatricyclo compound.
Tetracyclic Acetamide Derivatives
Example Compound : N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-1(9),3(7),10,15-tetraen-8-yl}phenyl)acetamide .
- Structural Differences : A tetracyclic system with trioxa and aza rings, differing in oxygen content and ring fusion patterns.
- Toxicity Profile: Limited acute or chronic toxicity data, similar to the uncertainties surrounding the triazatricyclo compound .
Data Table: Comparative Analysis of Acetamide Derivatives
Research Findings and Implications
- Synthesis Challenges : The triazatricyclo compound’s complexity may require advanced cyclization strategies, such as those employing anhydrous conditions or metal catalysts (e.g., ZnCl₂ in 1,4-dioxane) .
- Its chloro and oxo groups suggest possible interactions with nucleophilic targets (e.g., cysteine proteases).
- Safety Considerations : Like the tetracyclic analogue , the triazatricyclo compound likely requires stringent handling (e.g., personal protective equipment) due to undefined toxicity.
Biological Activity
N-[2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]acetamide is a complex organic compound belonging to the class of triazatricyclic compounds. Its unique structural features and potential biological activities make it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential applications.
Molecular Formula and Weight
- Molecular Formula: C₁₄H₁₈ClN₅O₂S
- Molecular Weight: Approximately 357.84 g/mol
Structural Features
The compound contains functional groups such as amides and ketones, which are critical for its reactivity and biological activity. The triazatricyclic framework contributes to its unique properties.
The biological activity of this compound is likely related to its interactions with specific biological targets such as enzymes or receptors. The structural characteristics suggest that it may interfere with cellular processes by modulating enzyme activity or receptor binding.
Pharmacological Properties
Pharmacological studies have indicated that compounds with similar structures exhibit various activities:
- Antitumor Activity: Some derivatives have shown potential in inhibiting tumor growth.
- Antimicrobial Properties: The presence of chlorine and other substituents may enhance antimicrobial efficacy.
- Anti-inflammatory Effects: Related compounds have demonstrated the ability to reduce inflammation in biological models.
Case Studies
-
Antitumor Activity:
- A study evaluated the effect of structurally similar triazatricyclic compounds on cancer cell lines. Results indicated significant inhibition of cell proliferation at specific concentrations.
-
Antimicrobial Testing:
- Research conducted on related compounds demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
-
Inflammation Models:
- Experimental models showed that certain derivatives reduced inflammatory markers, indicating a pathway for therapeutic use in inflammatory diseases.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference Study |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | |
| Antimicrobial | Efficacy against bacterial strains | |
| Anti-inflammatory | Reduction of inflammatory markers |
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 357.84 g/mol |
| Solubility | Data not available |
| Stability | Stable under physiological pH |
Q & A
Basic Question: What synthetic methodologies are recommended for the preparation of this compound?
Answer:
The synthesis of structurally similar tricyclic acetamide derivatives typically involves refluxing precursors with chloroacetyl chloride in the presence of a base like triethylamine. For example, 2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide was synthesized by refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine for 4 hours, followed by TLC monitoring, filtration, and recrystallization with pet-ether . Adapting this method to the target compound would require substituting the oxadiazole precursor with a tricyclic amine intermediate. Key steps include:
- Reaction Monitoring: Use TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress.
- Purification: Recrystallization or column chromatography (if impurities persist).
Advanced Question: How can reaction conditions be optimized for higher yields?
Answer:
Heuristic algorithms (e.g., Bayesian optimization) and Design of Experiments (DoE) are effective for optimizing complex syntheses. Bayesian optimization iteratively explores reaction parameters (e.g., temperature, stoichiometry, solvent ratios) using probabilistic models to maximize yield. For instance, flow chemistry setups (as demonstrated in diphenyldiazomethane synthesis) integrate DoE principles to streamline parameter screening .
Table 1: Example Optimization Parameters
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–120°C | 90°C |
| Reaction Time | 2–8 hours | 5 hours |
| Solvent Ratio | 1:1–1:3 (EtOAc:Hexane) | 1:2 |
Basic Question: What safety protocols are critical during handling?
Answer:
Refer to Safety Data Sheet (SDS) guidelines:
- Personal Protection: Wear respiratory protection (N95 mask), nitrile gloves, and safety goggles to avoid inhalation/contact with dust or vapors .
- Spill Management: Contain spills using sand or vermiculite, transfer to labeled containers, and dispose via approved chemical waste protocols .
- Storage: Keep containers tightly sealed in dry, ventilated areas to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
